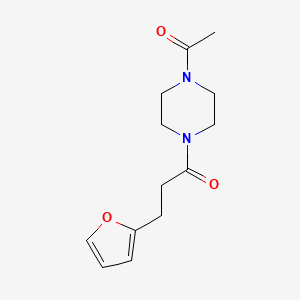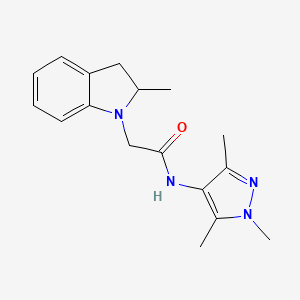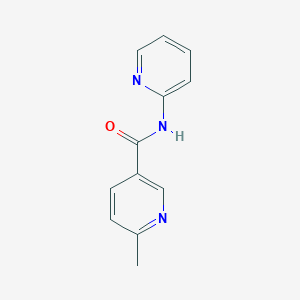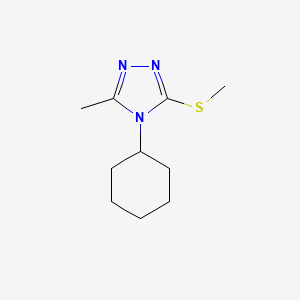![molecular formula C11H14N2O3 B7506654 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506654.png)
1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone, also known as FCE, is a chemical compound that has been the subject of scientific research for its potential use in various applications.
Wirkmechanismus
The exact mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nervous system function.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone has a number of biochemical and physiological effects. For example, 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone has been shown to have low toxicity in animal studies, which makes it a safer option compared to other chemicals. However, one limitation of using 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone. One area of interest is in the development of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone could be studied further for its potential use in the development of new materials, such as biodegradable polymers. Finally, more research is needed to fully understand the mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone involves the reaction between furan-3-carboxylic acid and piperazine in the presence of a catalyst. The resulting product is then further reacted with ethyl chloroformate to produce 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone has been investigated for its potential use as a drug candidate. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Eigenschaften
IUPAC Name |
1-[4-(furan-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-9(14)12-3-5-13(6-4-12)11(15)10-2-7-16-8-10/h2,7-8H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUQLEMSETVWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)






![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)



![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)